![molecular formula C22H22N4O2 B7711272 2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)
2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Overview
Description
“2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound. It belongs to the class of compounds known as quinolinyl-pyrazoles . These compounds have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles, including “2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide”, involves several steps . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Scientific Research Applications
Antiviral Activity
Pyrazolo[3,4-b]quinolines have demonstrated antiviral potential. For instance, 7-ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds . These derivatives exhibited considerable antiviral activity, with IC50 values ranging between 5 and 6 μg/ml. Notably, some compounds extended survival significantly, such as 4,9-dihydro-3-methyl-4-oxo-1H(2H)-pyrazolo[3,4-b]quinoline and 4,9-dihydro-6-methoxy-3-methyl-4-oxo-1H(2H)-pyrazolo[3,4-b]quinoline .
Biological Activity
The substituent pattern on pyrazolo[3,4-b]quinolines significantly influences their biological activity. Researchers have explored diverse substituents at positions N1, C3, C4, C5, and C6. These compounds have been synthesized from preformed pyrazoles or pyridines. Their close structural resemblance to purine bases (adenine and guanine) has attracted medicinal chemists. Over 300,000 structures of 1H-pyrazolo[3,4-b]pyridines (5000 references, including nearly 2400 patents) and around 83,000 structures of 2H-pyrazolo[3,4-b]pyridines (nearly 2700 references, including 1500 patents) have been documented .
Future Directions
The future directions for the study of “2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, these compounds could be studied for their potential as fluorescent sensors and biologically active compounds .
Mechanism of Action
1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole-and-quinoline fragment (see Figure 1). These compounds exhibit diverse physical, photophysical, and biological properties. The first synthesis of this class of compounds was described in 1911 by Michaelis, although the correct structures were later verified by Niementowski and colleagues in 1928 .
Result of Action
The molecular and cellular effects of 2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide remain an active area of investigation. Researchers have explored potential applications as fluorescent sensors and biologically active compounds .
properties
IUPAC Name |
2-methoxy-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-11-26-21-17(13-15-10-9-14(2)12-18(15)23-21)20(25-26)24-22(27)16-7-5-6-8-19(16)28-3/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXGZINQFNJDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(3Z)-7-methyl-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide |
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